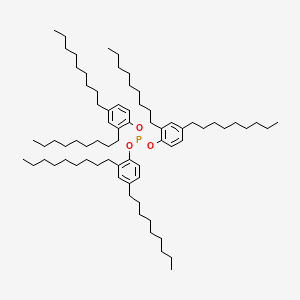
Phenol, 2,4-dinonyl-, phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,4-dinonyl-, phosphite is an organic compound with the molecular formula C72H123O3P. It is a phosphite ester derived from phenol and is characterized by the presence of two nonyl groups at the 2 and 4 positions of the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to stabilize polymers and other materials against degradation.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2,4-dinonyl-, phosphite can be synthesized through the esterification of phenol with phosphorous acid or its derivatives. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the reaction of 2,4-dinonylphenol with phosphorus trichloride in the presence of a base, such as pyridine, to form the desired phosphite ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and minimize by-products. The final product is purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Phenol, 2,4-dinonyl-, phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphite ester back to the corresponding phenol and phosphorous acid.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the phosphite ester.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the phenolic hydroxyl group under basic conditions to form substituted products.
Major Products Formed
Oxidation: Phosphates and quinones.
Reduction: Phenol and phosphorous acid.
Substitution: Alkylated or acylated phenol derivatives.
科学的研究の応用
Phenol, 2,4-dinonyl-, phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Studied for its potential antioxidant properties in biological systems, which may have implications for reducing oxidative stress in cells.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drug formulations.
Industry: Employed in the production of plastics, rubber, and other materials to improve their durability and resistance to oxidative degradation.
作用機序
The antioxidant action of phenol, 2,4-dinonyl-, phosphite is primarily due to its ability to scavenge free radicals and decompose hydroperoxides. The compound reacts with free radicals to form stable, non-reactive products, thereby interrupting the chain reactions that lead to oxidative degradation. Additionally, the phosphite ester can decompose hydroperoxides into non-radical products, further enhancing its antioxidant properties.
類似化合物との比較
Phenol, 2,4-dinonyl-, phosphite can be compared with other similar compounds, such as nonylphenol and other alkylphenol phosphites. While nonylphenol is known for its endocrine-disrupting properties, this compound is primarily valued for its antioxidant capabilities. The presence of the phosphite group in this compound enhances its ability to stabilize polymers and other materials against oxidative degradation, making it more effective than nonylphenol in industrial applications.
List of Similar Compounds
- Nonylphenol
- Alkylphenol phosphites
- Triphenyl phosphite
- Diphenyl phosphite
特性
CAS番号 |
64033-89-2 |
|---|---|
分子式 |
C72H123O3P |
分子量 |
1067.7 g/mol |
IUPAC名 |
tris[2,4-di(nonyl)phenyl] phosphite |
InChI |
InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-49-64-55-58-70(67(61-64)52-46-40-34-28-22-16-10-4)73-76(74-71-59-56-65(50-44-38-32-26-20-14-8-2)62-68(71)53-47-41-35-29-23-17-11-5)75-72-60-57-66(51-45-39-33-27-21-15-9-3)63-69(72)54-48-42-36-30-24-18-12-6/h55-63H,7-54H2,1-6H3 |
InChIキー |
QLPKPEZOUJMPQC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)CCCCCCCCC)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)

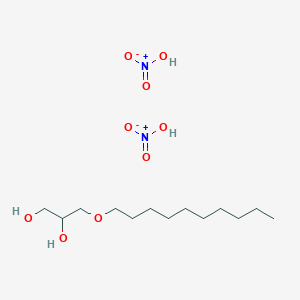
![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
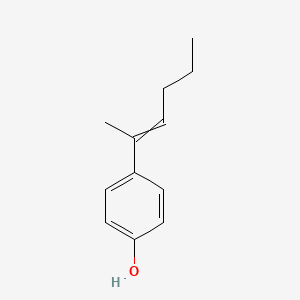
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)

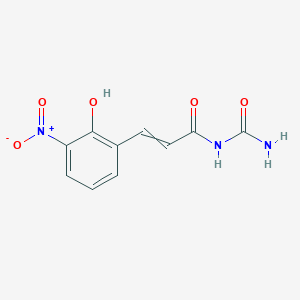
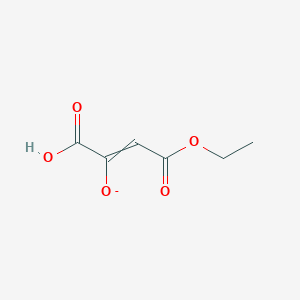
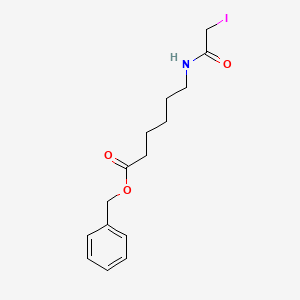
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

